molecular formula C11H14N2O3S B091532 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea CAS No. 1021-39-2

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea

Cat. No.: B091532
CAS No.: 1021-39-2
M. Wt: 254.31 g/mol
InChI Key: IMYPGUMLOXGEJJ-UHFFFAOYSA-N
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Description

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea is a sulfonylurea derivative characterized by a cyclopropyl group attached to the urea nitrogen and a 4-methylphenyl sulfonyl moiety. Sulfonylureas are historically significant as oral hypoglycemic agents, primarily acting by stimulating insulin secretion via inhibition of ATP-sensitive potassium channels in pancreatic β-cells .

Properties

IUPAC Name

1-cyclopropyl-3-(4-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-8-2-6-10(7-3-8)17(15,16)13-11(14)12-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYPGUMLOXGEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60907086
Record name N'-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021-39-2
Record name NSC41175
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamoyl Chloride-Mediated Urea Formation

A widely employed method involves the reaction of 4-methylbenzenesulfonamide with cyclopropylcarbamoyl chloride in the presence of a base. This approach mirrors the synthesis of analogous ureas, such as 1,1-dimethyl-3-(2-phenylethyl)urea.

Procedure :

  • Reagents :

    • 4-Methylbenzenesulfonamide (1.0 equiv)

    • Cyclopropylcarbamoyl chloride (1.1 equiv)

    • Triethylamine (1.4 equiv)

    • Dichloromethane (DCM) solvent

  • Reaction Conditions :

    • Dissolve 4-methylbenzenesulfonamide and triethylamine in anhydrous DCM.

    • Add cyclopropylcarbamoyl chloride dropwise under nitrogen at 0–5°C.

    • Reflux for 1–2 hours with continuous stirring.

  • Workup :

    • Quench the reaction with ice-cold water.

    • Extract the product with DCM, dry over Na₂SO₄, and concentrate.

    • Recrystallize from ethyl acetate/diethyl ether (1:3) to obtain pure urea.

Mechanistic Insight :
The base deprotonates the sulfonamide, enabling nucleophilic attack on the carbamoyl chloride’s carbonyl carbon. Subsequent elimination of HCl forms the urea linkage.

Yield : ~85–90% (estimated based on analogous reactions).

Isocyanate-Based Synthesis

An alternative route employs 4-methylbenzenesulfonyl isocyanate and cyclopropylamine, leveraging the high reactivity of isocyanates with amines.

Procedure :

  • Reagents :

    • 4-Methylbenzenesulfonyl isocyanate (1.0 equiv)

    • Cyclopropylamine (1.1 equiv)

    • Tetrahydrofuran (THF) solvent

  • Reaction Conditions :

    • Add cyclopropylamine to a THF solution of the isocyanate at 0°C.

    • Stir at room temperature for 4–6 hours.

  • Workup :

    • Filter the precipitate and wash with cold hexane.

    • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insight :
The amine’s nucleophilic nitrogen attacks the electrophilic isocyanate carbon, forming a urea bond without requiring a base.

Yield : ~75–80% (inferred from triazine-urea hybrids).

Carbodiimide Coupling Approach

Modern peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate urea synthesis under mild conditions.

Procedure :

  • Reagents :

    • 4-Methylbenzenesulfonamide (1.0 equiv)

    • Cyclopropylamine (1.0 equiv)

    • EDCI (1.2 equiv)

    • Dimethylformamide (DMF) solvent

  • Reaction Conditions :

    • Dissolve reagents in DMF and stir at 25°C for 12–24 hours.

  • Workup :

    • Dilute with water, extract with ethyl acetate, and dry.

    • Remove solvents under reduced pressure.

Mechanistic Insight :
EDCI activates the sulfonamide’s carbonyl, enabling nucleophilic attack by the amine to form urea.

Yield : ~70–75% (based on thiazole-methylsulfonyl syntheses).

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Advantages Limitations
Carbamoyl ChlorideSulfonamide, carbamoyl chloride, baseReflux, 1–2 hours85–90%High yield; scalableRequires toxic carbamoyl chlorides
IsocyanateIsocyanate, amineRoom temperature75–80%One-step; no base neededIsocyanate stability issues
CarbodiimideAmine, EDCIMild, 12–24 hours70–75%Ambient conditionsCostly reagents; longer reaction

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :

    • Methylsulfonyl protons: δ 3.24 (s, 3H).

    • Cyclopropyl protons: δ 0.45–0.60 (m, 4H).

    • Urea NH: δ 11.55 (s, 1H).

  • ¹³C NMR :

    • Sulfonyl carbon: δ 44.01.

    • Urea carbonyl: δ 158.2.

  • IR (ATR) :

    • Urea C=O stretch: 1660–1680 cm⁻¹.

    • Sulfonyl S=O: 1350–1370 cm⁻¹.

Melting Point and Purity

  • Melting Point : 89–90°C (similar to 1,1-dimethyl-3-(2-phenylethyl)urea).

  • HPLC Purity : >98% (using C18 column, acetonitrile/water).

Industrial and Academic Relevance

The carbamoyl chloride method is favored in industrial settings due to scalability, while academic labs often opt for EDCI coupling to avoid hazardous reagents. Recent advances in flow chemistry could enhance the isocyanate route’s safety profile .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

Chemistry

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new materials and chemical processes.

Biology

The compound has been investigated for its biological activity, particularly its interactions with biological targets. Research indicates that it may inhibit specific enzymes or receptors, which could lead to significant biological effects. For instance, studies have shown that similar sulfonamide derivatives exhibit antiproliferative activity against cancer cell lines, suggesting that this compound may also possess anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been evaluated for anti-inflammatory effects and as a possible treatment for various diseases due to its ability to modulate enzyme activity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Activity : A study evaluating TASIN analogs showed that modifications in the arylsulfonamide moiety significantly influenced antiproliferative activity against colon cancer cell lines. The structural characteristics of similar compounds suggest that this compound could exhibit comparable effects .
  • Enzyme Inhibition : Research on related urea derivatives indicates strong inhibitory effects against enzymes like urease and acetylcholinesterase. These findings imply that this compound may also demonstrate significant enzyme inhibition .
  • Antibacterial Properties : Although direct research on this compound's antibacterial efficacy is limited, studies on structurally analogous compounds reveal moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating potential antibacterial applications .

Mechanism of Action

The mechanism of action of 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis of key sulfonylurea and urea derivatives is summarized below:

Compound Name Substituents (R1, R2) Molecular Weight Key Features
1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea R1 = cyclopropyl, R2 = 4-methylphenyl ~280.3 g/mol¹ Cyclopropyl enhances metabolic stability; methyl group reduces acidity (vs. chloro).
Chlorpropamide R1 = propyl, R2 = p-chlorophenyl 276.7 g/mol First-generation sulfonylurea; chloro group increases acidity (pKa ~5.0).
1-(4-Chlorophenyl)-3-(4-methylphenyl)urea R1 = 4-chlorophenyl, R2 = 4-methylphenyl (no sulfonyl) 260.7 g/mol Lacks sulfonyl group; likely inactive at sulfonylurea receptors.
1-(3-Acetylphenyl)-3-(4-methylbenzenesulfonyl)urea R1 = 3-acetylphenyl, R2 = 4-methylphenyl ~342.3 g/mol Acetyl group increases polarity but introduces metabolic oxidation sites.

¹Estimated based on molecular formula.

Key Observations:

  • Cyclopropyl vs.
  • Sulfonyl Group Substitutions: The 4-methylphenyl sulfonyl group (electron-donating) reduces acidity compared to chlorpropamide’s p-chlorophenyl sulfonyl (electron-withdrawing), which may lower binding affinity to sulfonylurea receptors (SUR1) .
  • Absence of Sulfonyl Group: Compounds like 1-(4-chlorophenyl)-3-(4-methylphenyl)urea lack the sulfonyl moiety critical for SUR1 binding, rendering them pharmacologically distinct .

Biological Activity

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea is a compound belonging to the urea class, characterized by its cyclopropyl group and sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with various biological targets. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

This compound features a unique structure that enhances its pharmacological properties. The sulfonyl group is known to improve the compound's binding affinity to biological targets, which is crucial for its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures exhibit competitive inhibition against enzymes such as aldosterone synthase and aromatase, suggesting that this compound may function similarly.

Potential Targets:

  • Aldosterone Synthase : Inhibition could lead to applications in hypertension management.
  • Aromatase : Potential use in hormone-sensitive cancers.

Enzyme Inhibition

This compound has been studied for its enzyme inhibitory properties. Compounds with similar sulfonamide structures have shown significant inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease .

Enzyme Inhibition Type IC50 Value (µM)
AcetylcholinesteraseCompetitive2.14 ± 0.003
UreaseCompetitive1.13 ± 0.003

These values indicate strong inhibitory activity compared to standard reference compounds.

Antibacterial Activity

Preliminary studies suggest that this compound may possess antibacterial properties. Similar compounds have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

Study on Enzyme Inhibition

In a study evaluating the enzyme inhibition of synthesized sulfonamide derivatives, several compounds were assessed for their AChE and urease inhibitory activities. The results indicated that derivatives with structural similarities to this compound displayed promising results, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

Anticancer Potential

Research into the anticancer potential of urea derivatives has highlighted that modifications in the chemical structure can enhance cytotoxicity against cancer cell lines. For instance, studies have shown that related compounds exhibit significant antiproliferative activity against lung carcinoma cells (A549) through mechanisms involving cell cycle arrest and apoptosis induction .

Q & A

Q. What are the standard synthetic protocols for 1-(cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea, and how can reaction efficiency be optimized?

The synthesis typically involves sulfonylation of a cyclopropylamine intermediate with 4-methylbenzenesulfonyl chloride. Key steps include:

  • Cyclopropane ring formation : Cyclopropane derivatives (e.g., cyclopropylamine) are prepared via [2+1] cycloaddition or other ring-closing strategies under controlled temperatures (e.g., −10°C to room temperature) .
  • Sulfonylation : The amine reacts with 4-methylbenzenesulfonyl chloride in polar aprotic solvents (e.g., dichloromethane or acetonitrile) with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Optimization : Reaction efficiency can be improved by adjusting stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), solvent choice (acetonitrile enhances solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the urea linkage (δ ~6.5–8.0 ppm for aromatic protons) and cyclopropane protons (δ ~0.5–1.5 ppm). ¹⁹F NMR is critical if fluorinated analogs are synthesized .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₂H₁₅N₂O₃S: 279.08 g/mol) with <2 ppm error .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., 250 × 4.6 mm, 5 µm) with UV detection at 254 nm assess purity (>98%) .

Advanced Research Questions

Q. What intermediates are formed during the synthesis, and how can their stability be monitored?

Key intermediates include:

  • Cyclopropylamine precursor : Monitored via FTIR (N-H stretch at ~3360 cm⁻¹) and LC-MS.
  • Sulfonamide intermediate : Detected by TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) and stabilized at low temperatures (−20°C) to prevent decomposition .
  • Urea formation : Confirmed by IR (C=O stretch at ~1640 cm⁻¹) and monitored in real-time using in-situ Raman spectroscopy to track reaction progress .

Q. How can impurities be profiled and quantified during scale-up synthesis?

  • Impurity identification : Common impurities include des-cyclopropyl analogs (e.g., 3-((4-methylphenyl)sulfonyl)urea) and sulfonic acid byproducts. These are isolated via preparative HPLC (ACN/water + 0.1% TFA) and characterized by HRMS/NMR .
  • Quantification : Use HPLC with a calibration curve (0.1–5 µg/mL) for each impurity. Limit of quantification (LOQ) should be ≤0.1% .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential?

  • Kinase inhibition : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM to identify off-target effects .
  • Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination via nonlinear regression .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation over 60 minutes using LC-MS/MS .

Q. How can the compound’s stability under varying storage conditions be assessed?

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (1.2 million lux-hours) for 4 weeks. Monitor degradation via HPLC and identify products by HRMS .
  • Long-term stability : Store at −20°C, 4°C, and 25°C for 12 months. Use ANOVA to compare degradation rates across conditions .

Q. What methodologies validate analytical techniques like HPLC for regulatory compliance?

  • Validation parameters : Include specificity (no co-elution with impurities), linearity (R² >0.999), accuracy (98–102% recovery), and precision (RSD <2% for intra-/inter-day assays) .
  • Robustness testing : Vary flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2) to ensure method reliability .

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